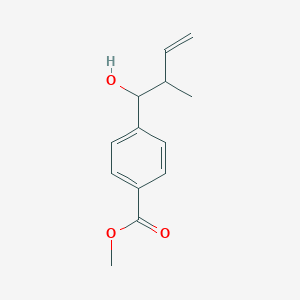
Benzoic acid, 4-(1-hydroxy-2-methyl-3-butenyl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 4-(1-hydroxy-2-methyl-3-butenyl)-, methyl ester is an organic compound with the molecular formula C13H16O3 It is a derivative of benzoic acid, where the hydrogen atom on the carboxyl group is replaced by a methyl ester group, and the benzene ring is substituted with a 1-hydroxy-2-methyl-3-butenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(1-hydroxy-2-methyl-3-butenyl)-, methyl ester typically involves the esterification of benzoic acid derivatives with appropriate alcohols under acidic conditions. One common method is the Fischer esterification, where benzoic acid is reacted with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient catalytic processes. For example, the use of solid acid catalysts can enhance the reaction rate and yield. Additionally, continuous flow reactors can be employed to optimize the reaction conditions and improve scalability.
化学反応の分析
Types of Reactions
Benzoic acid, 4-(1-hydroxy-2-methyl-3-butenyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted benzene derivatives.
科学的研究の応用
Benzoic acid, 4-(1-hydroxy-2-methyl-3-butenyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism by which benzoic acid, 4-(1-hydroxy-2-methyl-3-butenyl)-, methyl ester exerts its effects depends on its interaction with molecular targets. For example, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of essential enzymes. The specific pathways and molecular targets can vary based on the context of its application.
類似化合物との比較
Similar Compounds
Benzoic acid, methyl ester: Lacks the 1-hydroxy-2-methyl-3-butenyl group.
Benzoic acid, 4-hydroxy-, methyl ester: Contains a hydroxyl group directly attached to the benzene ring.
Benzoic acid, 4-(1-hydroxy-2-methylpropyl)-, methyl ester: Similar structure but with a different alkyl chain.
Uniqueness
Benzoic acid, 4-(1-hydroxy-2-methyl-3-butenyl)-, methyl ester is unique due to the presence of the 1-hydroxy-2-methyl-3-butenyl group, which imparts distinct chemical and biological properties
特性
CAS番号 |
169827-16-1 |
|---|---|
分子式 |
C13H16O3 |
分子量 |
220.26 g/mol |
IUPAC名 |
methyl 4-(1-hydroxy-2-methylbut-3-enyl)benzoate |
InChI |
InChI=1S/C13H16O3/c1-4-9(2)12(14)10-5-7-11(8-6-10)13(15)16-3/h4-9,12,14H,1H2,2-3H3 |
InChIキー |
ASERQHYIMHKJQY-UHFFFAOYSA-N |
正規SMILES |
CC(C=C)C(C1=CC=C(C=C1)C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Benzoylglycyl-5-[(N-benzoylglycyl)amino]-6-oxolysinamide](/img/structure/B14252807.png)
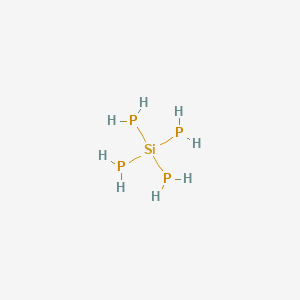
![N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]pyridin-2-YL}hexanamide](/img/structure/B14252815.png)
![Ethanol, 2,2'-[[2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]ethyl]imino]bis-](/img/structure/B14252823.png)

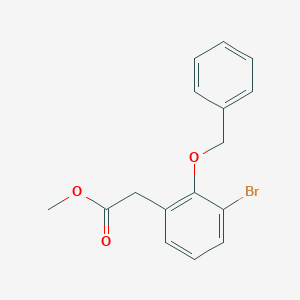
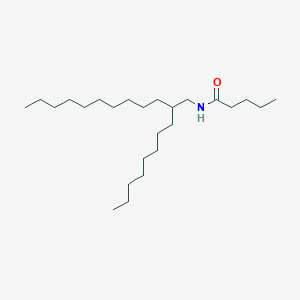
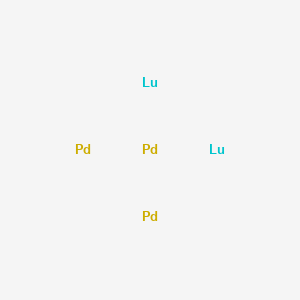

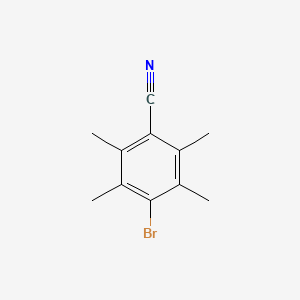
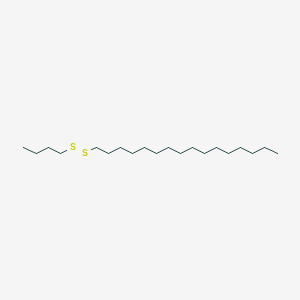
![5-[(Benzyloxy)methyl]-3-[4-(pyridin-4-yl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B14252897.png)
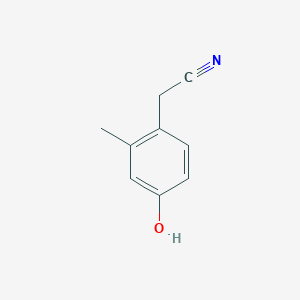
![Benzenemethanamine, N-[[4-(methylthio)phenyl]methylene]-](/img/structure/B14252903.png)
